Fmoc-Asp-OFM

描述

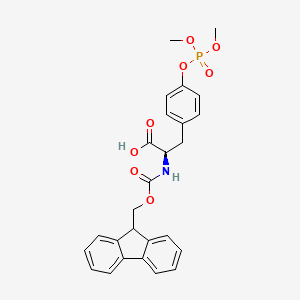

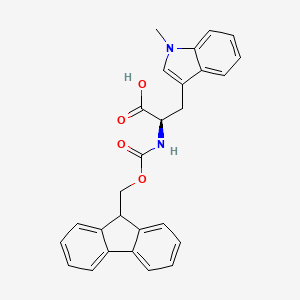

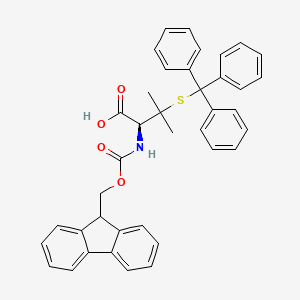

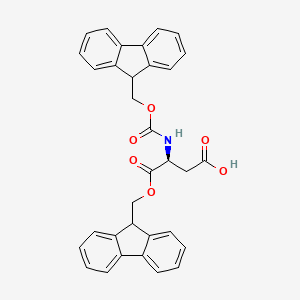

Fmoc-Asp-OFm, also known as N-Fmoc-L-aspartic acid alpha-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis . It is a derivative of aspartic acid, which is doubly protected with fluorenyl methoxycarbonyl (Fmoc) groups .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of this compound is C33H27NO6 . The compound forms well-ordered fibrous structures when it self-assembles .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . In the context of solid-phase peptide synthesis (SPPS), the use of Fmoc as a temporary protecting group for the amine at the N-terminus is widespread .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 533.6 .科学研究应用

骨组织工程

“Fmoc-Asp-OFM”已被证明可以自组装成适合骨组织工程的水凝胶 {svg_1} {svg_2}. 用芴甲氧羰基 (Fmoc) 保护基团双重保护的天冬氨酸残基 (Asp) 导致形成有序的纤维结构 {svg_3} {svg_4}. 这些结构针对钙结合,并充当可获得的磷酸基团结合的成核点 {svg_5} {svg_6}.

再生医学

“this compound”形成的水凝胶已被用作再生医学中生物矿化的支架 {svg_7} {svg_8}. 它们用于修复和治疗许多组织类型 {svg_9} {svg_10}.

细胞活力和增殖

在不同条件下培养在形成的水凝胶上的成骨前细胞的细胞活力、增殖和成骨分化表明,在 CaCl2 和 CaCl2-Na2HPO4 溶液中形成水凝胶会导致钙离子结合到水凝胶上并富含磷酸基团 {svg_11} {svg_12}.

可注射水凝胶形成

“this compound”可以形成可注射水凝胶 {svg_13} {svg_14}. 许多用保护基团修饰的氨基酸和小肽表现出相对快速的自我组装,并表现出显着的物理化学性质,从而导致三维 (3D) 网络 {svg_15} {svg_16}.

生物矿化

“this compound”在生物矿化中起着至关重要的作用 {svg_17} {svg_18}. 自组装的纤维结构充当可获得的磷酸基团结合的成核点 {svg_19} {svg_20}.

成骨

“this compound”形成的水凝胶是用于骨组织工程的成骨诱导支架 {svg_21} {svg_22}. 它们导致成骨,这是细胞沉积新骨质的过程 {svg_23} {svg_24}.

作用机制

Target of Action

Fmoc-Asp-OFm, where Fmoc stands for fluorenylmethoxycarbonyl, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid Phase Peptide Synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis, allowing for the selective formation of peptide bonds . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The efficiency of this deprotection step can be influenced by factors such as the concentration of piperidine, the temperature, and the reaction time .

安全和危害

When handling Fmoc-Asp-OFm, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

生化分析

Biochemical Properties

Fmoc-Asp-OFm plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions facilitate the incorporation of aspartic acid into growing peptide chains. The Fmoc group is removed under basic conditions, while the OFm group is cleaved under acidic conditions, allowing for sequential peptide elongation .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used to create hydrogels that support cell viability, proliferation, and differentiation. These hydrogels, formed by the self-assembly of this compound, provide a scaffold for cell growth and tissue engineering applications. The compound’s ability to bind calcium ions and phosphate groups enhances its osteoinductive properties, promoting bone tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through self-assembly into well-ordered fibrous structures. These structures serve as nucleation points for calcium and phosphate binding, facilitating the formation of hydroxyapatite, a key component of bone tissue. The Fmoc and OFm groups also protect the aspartic acid residue during peptide synthesis, preventing unwanted side reactions and ensuring the accurate incorporation of aspartic acid into peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound hydrogels maintain their structural integrity and bioactivity for extended periods, supporting sustained cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and promotes tissue regeneration. At high doses, it can cause cytotoxicity and adverse effects on cellular metabolism. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and bone tissue regeneration. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of aspartic acid into peptides. Additionally, its ability to bind calcium and phosphate ions plays a role in the formation of hydroxyapatite, a key component of bone tissue .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis and tissue engineering applications. The self-assembled fibrous structures formed by this compound also contribute to its distribution within the extracellular matrix .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Additionally, its self-assembled structures are found within the extracellular matrix, supporting tissue regeneration .

属性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDDDPGTRDTJT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692810 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187671-16-5 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)